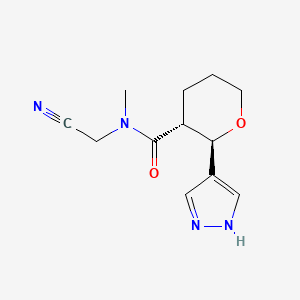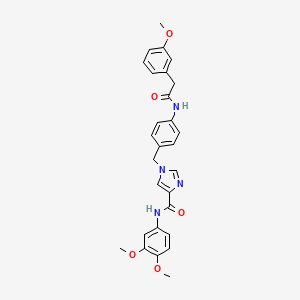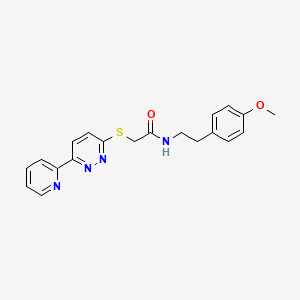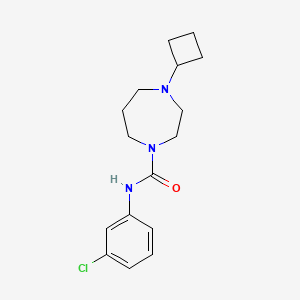
5-甲基-2-苯基噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-phenylthiazole is a heterocyclic compound . It has been used in the synthesis of a series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives .
Synthesis Analysis
The synthesis of 5-Methyl-2-phenylthiazole involves a series of chemical reactions . The structures of these compounds were established by IR, 1HNMR, Mass spectral data and elemental analyses .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-phenylthiazole was established by IR, 1HNMR, Mass spectral data and elemental analyses . The molecular weight is 190.27 .Chemical Reactions Analysis
5-Methyl-2-phenylthiazole has been used in the synthesis of a series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives . The chemical reactions involved in this process have been described in detail in the referenced paper .科学研究应用
抗菌和抗结核活性
已合成一系列衍生物,包括 5-甲基-2-苯并噻唑,并对其抗菌特性进行了评估,特别是针对结核分枝杆菌的抗菌特性。这些化合物,例如 5-(1-苄基-1H-1,2,3-三唑-4-基)-4-甲基-2-芳基噻唑衍生物,表现出有希望的抗结核活性,表明它们作为先导化合物开发新型抗结核剂的潜力 (Shinde 等人,2019)。
针对耐药菌株的抗菌剂
苯并噻唑类抗生素,包括与 5-甲基-2-苯并噻唑相关的化合物,已显示出对耐甲氧西林和耐万古霉素的金黄色葡萄球菌 (MRSA 和 VRSA) 的有效活性。这些新型抗生素解决了抗菌素耐药性的挑战,并表现出延长的半衰期,增强了它们的治疗潜力 (Yahia 等人,2017)。
抗炎和镇痛特性
5-甲基-2-苯并噻唑衍生物已被研究其抗炎和镇痛活性。与双氯芬酸钠等标准药物相比,某些衍生物在减轻炎症和疼痛方面表现出中等至良好的疗效,具有较低的致溃疡作用 (Thore 等人,2016)。
抗癌潜力
研究表明,某些噻唑类衍生物,包括 4-甲基-2-苯并噻唑,具有抗癌活性。这些化合物已在体外合成和评估,显示出作为抗癌剂的显着潜力,特别是针对肝细胞癌细胞系 (Gomha 等人,2017)。
朊疾病的先导化合物
与 5-甲基-2-苯并噻唑密切相关的 2-氨基噻唑已被确定为一类具有抗朊活性的新型化合物。这些化合物正在被探索作为先导化合物,以寻找针对朊疾病的有效疗法 (Gallardo-Godoy 等人,2011)。
针对肥胖的二酰基甘油酰基转移酶抑制剂
噻唑类衍生物,例如 5-苯并噻唑,已被评估为二酰基甘油酰基转移酶 1 (DGAT1) 的抑制剂,DGAT1 是一种参与甘油三酯生物合成的酶。这些化合物已显示出降低血浆甘油三酯的希望,表明它们作为抗肥胖剂的潜力 (Kadam 等人,2013)。
抗菌膜靶向剂
苯并噻唑和苯并噻吩衍生物已被设计和评估其抗菌活性,靶向细菌细胞膜。这些化合物,包括苯并噻唑结构的修饰,展示了抑制大肠杆菌和金黄色葡萄球菌等细菌生长的能力,为对抗抗生素耐药性提供了一种新方法 (Fan 等人,2020)。
作用机制
Target of Action
5-Methyl-2-phenylthiazole primarily targets the enzyme cyclooxygenase (COX), which plays a crucial role in the synthesis of prostaglandins . The enzyme exists as two isomers: COX-1, which is constitutively expressed and provides cytoprotection in the gastrointestinal tract, and COX-2, which mediates inflammation .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes, thus preventing prostaglandin synthesis . This inhibition results in anti-inflammatory and analgesic effects .
Biochemical Pathways
The inhibition of COX enzymes by 5-Methyl-2-phenylthiazole affects the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation and pain. By inhibiting their synthesis, the compound can alleviate inflammation and pain .
Pharmacokinetics
It’s known that most non-steroidal anti-inflammatory drugs (nsaids), which include 5-methyl-2-phenylthiazole, can cause gastrointestinal irritation at doses very close to anti-inflammatory ones .
Result of Action
The result of 5-Methyl-2-phenylthiazole’s action is the reduction of inflammation and pain. In studies, derivatives of 5-Methyl-2-phenylthiazole exhibited moderate to good anti-inflammatory and analgesic activities in carrageenan-induced rat paw edema and acetic acid-induced writhing in mice respectively .
Action Environment
The action, efficacy, and stability of 5-Methyl-2-phenylthiazole can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can impact the absorption and thus the bioavailability of the compound . .
生化分析
Biochemical Properties
5-Methyl-2-phenylthiazole has been found to interact with various enzymes and proteins, contributing to its diverse biological activities. For instance, it has been reported to exhibit anti-inflammatory and analgesic activities, which are likely mediated through its interactions with enzymes involved in inflammatory processes .
Cellular Effects
The effects of 5-Methyl-2-phenylthiazole on cellular processes are varied and complex. It has been reported to exhibit anti-inflammatory and analgesic activities in carrageenan-induced rat paw edema and acetic acid-induced writhing in mice respectively . This suggests that 5-Methyl-2-phenylthiazole may influence cell signaling pathways, gene expression, and cellular metabolism, although the specific mechanisms remain to be fully elucidated.
Molecular Mechanism
It is known that thiazoles can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Temporal Effects in Laboratory Settings
Given its reported biological activities, it is likely that its effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-phenylthiazole in animal models appear to vary with dosage. For instance, it has been reported to exhibit moderate to good anti-inflammatory and analgesic activities in certain models, with low ulcerogenicity compared with the standard drug diclofenac sodium
Metabolic Pathways
Given its structural similarity to other thiazoles, it is likely that it interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
IUPAC Name |
5-methyl-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUABIDQGMULTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5221-69-2 |
Source


|
| Record name | 5-methyl-2-phenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone](/img/structure/B2815445.png)



![Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2815450.png)


![{6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2815456.png)
![4-ethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2815457.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2815458.png)
![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2815460.png)
